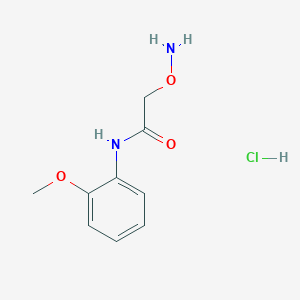

2-(aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxyaniline with chloroacetic acid in the presence of a suitable base, followed by the introduction of an aminooxy group. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and continuous flow processes to ensure consistent quality and yield. The production process also includes purification steps to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

Biology: In the study of enzyme mechanisms and as a tool in molecular biology.

Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

Industry: In the production of fine chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. It acts as a nucleophile, interacting with electrophilic centers in target molecules. The exact mechanism of action depends on the specific application and the biological or chemical system in which it is used.

Comparaison Avec Des Composés Similaires

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

2-Methoxyphenyl isocyanate: Used as a protecting group in organic synthesis.

2-Aminooxy-3-phenylpropanoic acid: Another compound with aminooxy functionality used in biochemical studies.

These compounds share similarities in their functional groups but differ in their applications and reactivity profiles.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is a compound with significant potential in biochemical research and therapeutic applications. With a molecular formula of C₉H₁₂ClN₂O₃ and a molar mass of 232.66 g/mol, this compound features an aminooxy group, which is known for its reactivity towards carbonyl compounds. This property makes it particularly valuable in protein modification and interaction studies, as well as potential anti-inflammatory and anticancer applications.

- Molecular Formula : C₉H₁₂ClN₂O₃

- Molar Mass : 232.66 g/mol

- Appearance : White to off-white solid

- Melting Point : 172°C to 174°C

The aminooxy group in this compound allows for covalent bonding with carbonyl groups in proteins. This interaction can modify protein function and stability, making the compound a useful tool in proteomics research.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting enzymes involved in tumor growth. The structural complexity provided by the methoxyphenyl group enhances its biological activity, although further research is necessary to fully elucidate these effects.

Anti-inflammatory Potential

Research indicates potential anti-inflammatory activities associated with this compound, although specific mechanisms and pathways remain to be clarified through further studies.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | Lacks aminooxy functionality; simpler structure |

| 2-Aminophenol | C₆H₇NO | Contains an amino group; lacks acetamido structure |

| 4-Aminophenol | C₆H₇NO | Similar amino group; different positioning |

The unique aspect of this compound lies in its dual functionality—combining both an amino group and an aminooxy group, allowing it to participate in diverse biochemical reactions.

Case Studies and Research Findings

-

Protein Modification Studies :

- A study investigated the ability of this compound to modify proteins through covalent bonding. Results indicated its effectiveness in altering protein interactions, which is crucial for understanding cellular mechanisms.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are needed to determine the specific pathways involved.

-

Anti-inflammatory Investigations :

- Preliminary results from animal models indicate that the compound may reduce inflammation markers, supporting its potential use in treating inflammatory diseases.

Propriétés

IUPAC Name |

2-aminooxy-N-(2-methoxyphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-13-8-5-3-2-4-7(8)11-9(12)6-14-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLSDFQZCGERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.